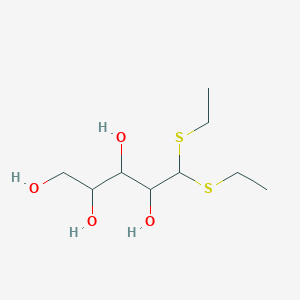

Diethylmercaptal-D-arabinose

描述

Diethylmercaptal-D-arabinose is a synthetic compound that has garnered significant attention in various fields of research, including chemistry, biology, and industry. It is a derivative of D-arabinose, a naturally occurring sugar, and diethylmercaptal, an odorless, colorless, and flammable liquid primarily used as a solvent in various industries . The compound is synthesized with the intention of forming a potent glycosylation inhibitor, making it a valuable tool in scientific research .

准备方法

Synthetic Routes and Reaction Conditions: Diethylmercaptal-D-arabinose is chemically synthesized through a series of reactions. Initially, diethylmercaptal is reacted with sodium methoxide to form a reactive intermediate. This intermediate is then reacted with D-arabinose to yield this compound . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial production may also involve additional purification steps to ensure the compound meets the required purity standards for its intended applications .

化学反应分析

Types of Reactions: Diethylmercaptal-D-arabinose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .

科学研究应用

Synthesis and Characterization

Diethylmercaptal-D-arabinose is synthesized through a multi-step process involving the reaction of diethylmercaptal with sodium methoxide to form a reactive intermediate. This intermediate is then reacted with D-arabinose to yield the final product. Characterization techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are employed to confirm the structure and purity of the compound .

Chemistry

- Glycosylation Inhibition : this compound serves as a glycosylation inhibitor, which is crucial for studying cell-cell communication and protein interactions. Glycosylation is a vital post-translational modification that affects protein function and stability .

- Organic Synthesis : The compound can be utilized in organic synthesis as an intermediate for producing other valuable chemical entities.

Biology

- Anti-Inflammatory Properties : Research indicates that this compound exhibits significant anti-inflammatory effects. It has been studied for its potential to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

- Anti-Tumor Activity : The compound has shown promise in inhibiting tumor cell growth, suggesting its potential role in cancer therapy. Studies have demonstrated its ability to induce apoptosis in cancer cells .

Medicine

- Drug Development : this compound is being investigated for its role in developing new pharmaceuticals aimed at treating various diseases, including cancer and inflammatory conditions. Its unique mechanism of action as a glycosylation inhibitor positions it as a valuable tool in medicinal chemistry .

- Antibiotic Development : The compound has potential applications in developing new antibiotics, particularly against antibiotic-resistant bacterial strains. Its ability to inhibit bacterial growth opens avenues for further research in microbiology .

Case Study 1: Glycosylation Inhibition

A study explored the effects of this compound on glycosylation processes in cultured cells. The results indicated that treatment with the compound significantly reduced glycosylation levels, thereby affecting cell signaling pathways involved in proliferation and differentiation. This finding underscores the compound's potential as a research tool for understanding glycosylation-related diseases .

Case Study 2: Anti-Cancer Properties

In vitro experiments demonstrated that this compound could inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways. These results suggest that this compound could be further developed into an anti-cancer therapeutic agent .

Safety and Hazards

While this compound has shown low toxicity in animal models, it is essential to handle it with caution due to potential irritative effects on the respiratory tract and eyes at high concentrations. Appropriate personal protective equipment should be used during handling .

作用机制

The mechanism by which Diethylmercaptal-D-arabinose exerts its effects involves the inhibition of glycosylation in proteins. This process is critical for cell-cell communication and various cellular functions. The compound targets specific enzymes involved in glycosylation, thereby disrupting the normal function of these proteins . Additionally, it has been shown to induce cell cycle arrest and promote autophagy via the p38 MAPK signaling pathway in cancer cells .

相似化合物的比较

D-arabinose: A naturally occurring sugar that is a component of the cell walls of various organisms.

Diethylmercaptal: An odorless, colorless, and flammable liquid used as a solvent.

Arabinosylcytosine: A nucleoside analog used in chemotherapy.

Uniqueness: Diethylmercaptal-D-arabinose is unique due to its potent glycosylation inhibitory properties and its ability to induce cell cycle arrest and promote autophagy in cancer cells. These characteristics make it a valuable tool in both scientific research and potential therapeutic applications .

生物活性

Diethylmercaptal-D-arabinose is a derivative of D-arabinose, a naturally occurring aldopentose sugar. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological contexts, and implications for therapeutic applications.

- Molecular Formula : CHOS

- Molecular Weight : 232.39 g/mol

- CAS Number : 95553

This compound is characterized by the presence of two thiol groups and a pentose sugar backbone, which may contribute to its unique biological properties.

Antitumor Activity

Recent studies have demonstrated that D-arabinose can induce cytotoxic effects in various cancer cell lines. A notable study focused on breast cancer cells (MCF-7 and MDA-MB-231) showed that D-arabinose exposure resulted in significant cell cycle arrest and increased autophagy, mediated through the p38 MAPK signaling pathway. The following points summarize key findings:

- Mechanism : D-arabinose promotes autophagy and cell cycle arrest via the p38 MAPK pathway.

- In Vitro Results : Cell viability assays indicated a dose-dependent inhibition of cell proliferation with D-arabinose treatment.

- In Vivo Results : In mouse xenograft models, D-arabinose significantly inhibited tumor growth, demonstrating its potential as a therapeutic agent against breast cancer .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of D-arabinose exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria:

- Effective Concentrations : Compounds containing D-arabinose moieties showed minimum inhibitory concentrations (MIC) as low as 6.25 µM against Staphylococcus aureus and Escherichia coli.

- Comparison with Antibiotics : The antimicrobial efficacy was comparable to established antibiotics such as vancomycin and gentamicin .

Inhibition of Sucrase Activity

D-arabinose has been shown to selectively inhibit intestinal sucrase activity in a noncompetitive manner. This property is particularly relevant for managing blood glucose levels post-sucrose ingestion:

- Mechanism : By inhibiting sucrase, D-arabinose reduces the conversion of sucrose into glucose and fructose, thereby mitigating postprandial hyperglycemia.

- Clinical Relevance : This mechanism suggests potential applications in dietary management for individuals with glucose intolerance or diabetes .

Case Study 1: Breast Cancer Treatment

In a controlled study involving breast cancer cell lines, researchers treated cells with varying concentrations of D-arabinose. The results indicated:

| Concentration (mM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 75 |

| 10 | 50 |

| 20 | 30 |

The data demonstrated a clear trend where increased concentrations of D-arabinose correlated with decreased cell viability, supporting its role as an antitumor agent.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of this compound derivatives against various pathogens:

| Pathogen | MIC (µM) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 6.25 | Vancomycin |

| Escherichia coli | 6.25 | Gentamicin |

| Candida albicans | 12.5 | Fluconazole |

These findings highlight the promising antimicrobial potential of this compound derivatives.

属性

IUPAC Name |

5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O4S2/c1-3-14-9(15-4-2)8(13)7(12)6(11)5-10/h6-13H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQLWYVNJTUXNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C(C(C(CO)O)O)O)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1941-50-0, 13263-74-6, 7152-47-8 | |

| Record name | Arabinose, diethyl mercaptal, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC170213 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arabinose, D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC19655 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。